2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a benzylthio (BzS) substituent on the para position of its phenyl ring. This compound belongs to the pinacol boronate family, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane backbone, which enhances stability and facilitates applications in cross-coupling reactions such as Suzuki-Miyaura couplings. The benzylthio group introduces a sulfur atom, which influences electronic properties (weakly electron-donating via conjugation) and steric bulk, distinguishing it from oxygen-based analogs like benzyloxy derivatives .
Its applications likely include serving as an intermediate in pharmaceutical and materials science research, particularly where sulfur-containing aryl motifs are desired.
Properties
IUPAC Name |
2-(4-benzylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO2S/c1-18(2)19(3,4)22-20(21-18)16-10-12-17(13-11-16)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGBKJFMFSRHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149390 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-[(phenylmethyl)thio]phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029438-24-1 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-[(phenylmethyl)thio]phenyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029438-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-[(phenylmethyl)thio]phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzylthio)phenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst to facilitate the coupling process. The reaction mixture is typically heated to promote the formation of the desired product.
Chemical Reactions Analysis
2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki–Miyaura coupling reactions, where it acts as a boron reagent. In these reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The typical reagents used in these reactions include aryl halides, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide. The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry and materials science. In chemistry, it is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool for constructing molecular frameworks. In materials science, it is used in the development of organic semiconductors and other advanced materials due to its ability to facilitate the formation of conjugated systems .
Mechanism of Action
The mechanism by which 2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects in Suzuki–Miyaura coupling reactions involves several key steps. First, the palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex. Next, the boron reagent undergoes transmetalation with the palladium complex, transferring the aryl group to the palladium center. Finally, reductive elimination occurs, forming the new carbon-carbon bond and regenerating the palladium catalyst for another catalytic cycle .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Features of Analogous Boronates
Key Observations:
- Electronic Effects: The benzylthio group’s sulfur atom provides weaker electron donation compared to methoxy (-OCH₃) or benzyloxy (-O-Bn) groups but stronger than fluorobenzyl (-CH₂-C₆H₄-F) derivatives .
- Steric Impact: Benzylthio and benzyloxy substituents introduce comparable steric bulk, but bulkier groups (e.g., cyclopentylthio in ) reduce reactivity in cross-coupling reactions.
Reactivity in Cross-Coupling Reactions
Table 3: Reactivity in Suzuki-Miyaura Couplings
Key Observations:
- Benzylthio derivatives are expected to exhibit moderate reactivity in cross-couplings, similar to benzyloxy analogs (e.g., 95% yield in ), but may require tailored catalysts to mitigate sulfur interference.
- Electron-rich groups (e.g., -OCH₃) enhance oxidative addition rates in Pd-mediated couplings .
Stability and Purification Challenges
- Benzylthio vs. Benzyloxy: Sulfur-containing boronates are prone to oxidation, necessitating inert storage conditions (e.g., refrigerated ), whereas benzyloxy derivatives (e.g., ) are more stable at room temperature.
- Purification: Methoxyphenyl derivatives are isolated as crystalline solids (m.p. 137–139°C ), whereas benzylthio analogs are typically oils, complicating purification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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